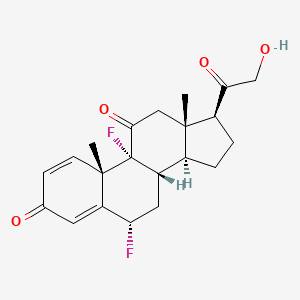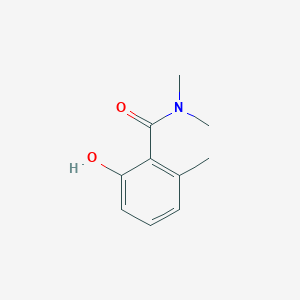
2-Hydroxy-N,N,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,6-trimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with N,N,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form an amine derivative by reducing the amide group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
2-Hydroxy-N,N,6-trimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N,N,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Hydroxy-N,N,6-trimethylbenzamide can be compared with other similar compounds, such as:
2-Hydroxy-N,N,4-trimethylbenzamide: Differing in the position of the methyl groups on the benzene ring.
2-Hydroxy-N,N,2-trimethylbenzamide: Another positional isomer with different methyl group placement.
2-Hydroxy-N-phenethylbenzamide: Featuring a phenethyl group instead of trimethyl groups.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-hydroxy-N,N,6-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(12)9(7)10(13)11(2)3/h4-6,12H,1-3H3 |
Clé InChI |
XUWCCUWIHFSASY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)


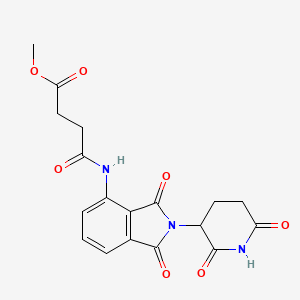
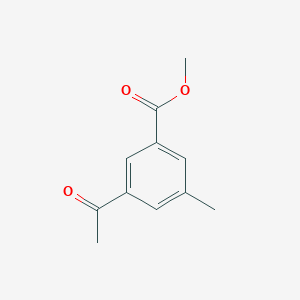
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
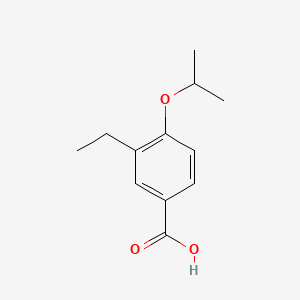
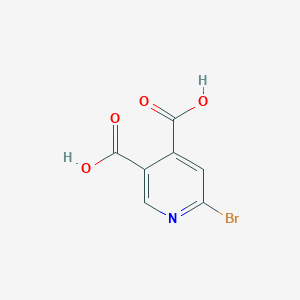
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
